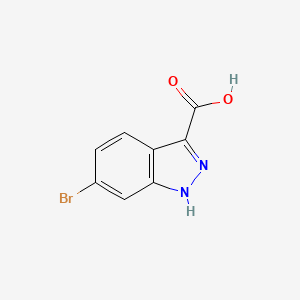
6-bromo-1H-indazole-3-carboxylic acid
Übersicht
Beschreibung
6-bromo-1H-indazole-3-carboxylic acid is a compound that is closely related to various indazole derivatives which are of significant interest in the field of medicinal chemistry and materials science. While the provided papers do not directly discuss 6-bromo-1H-indazole-3-carboxylic acid, they do provide insights into similar compounds and their chemical properties, synthesis, and applications.
Synthesis Analysis
The synthesis of related indazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves starting from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine, and subsequent conversion to diethylamide using thionyl chloride and diethylamine . This process highlights the typical multi-step nature of synthesizing indazole derivatives, which may be similar to the synthesis of 6-bromo-1H-indazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, as well as by X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonding . These techniques are essential for confirming the structure of synthesized compounds, including 6-bromo-1H-indazole-3-carboxylic acid.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. The reactivity of carboxylic acid derivatives, for instance, has been explored using derivatization reagents in high-performance liquid chromatography (HPLC) for sensitive detection . Such reactivity studies are crucial for understanding how indazole carboxylic acids, including the 6-bromo derivative, might be modified or utilized in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their functional groups and molecular structure. For example, the presence of bromine in the indazole ring can affect the compound's reactivity and physical properties, such as solubility and melting point. The papers provided do not directly discuss the properties of 6-bromo-1H-indazole-3-carboxylic acid, but they do provide a context for understanding how substituents on the indazole core can impact these properties .
Wissenschaftliche Forschungsanwendungen
1. Anticancer, Antiangiogenic, and Antioxidant Agent
- Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application: The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
- Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate. These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
2. Herbicidal Activity
- Application Summary: A series of novel indole-3-carboxylic acid derivatives were designed, synthesized, and evaluated for their herbicidal activity .
- Methods of Application: Petri dish herbicidal activity assay was used to demonstrate that most of the as-synthesized target compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .
- Results: The inhibition rates of some compounds reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L, and they also maintained 92% and 93% inhibition rates even if at 10 mg/L, respectively .
3. Synthesis of Derivatives
- Application Summary: Indazole-3-carboxylic acid may be used in the synthesis of various derivatives .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
4. Protein Kinase Inhibitor
- Application Summary: Its derivative, 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester, can be used as a protein kinase inhibitor .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: This compound can be used for the treatment and prevention of diseases .
5. Synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide
- Application Summary: Indazole-3-carboxylic acid may be used in the synthesis of N-(8-methyl-azabicyclo[3.2.11]oct-3-yl)-1H-indazole-3-carboxamide .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
6. Synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide
- Application Summary: Indazole-3-carboxylic acid may be used in the synthesis of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained are not provided in the source .
7. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives
- Application Summary: A series of novel indazole derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application: The capability of the synthesized compounds to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), were assessed by using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay .
- Results: Among the compounds screened, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate .
8. Synthesis of 1H- and 2H-indazoles
- Application Summary: Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: Several recently marketed drugs contain indazole structural motif .
9. Raw Material in Chemical Synthesis
- Application Summary: It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: Its derivative 5-Bromo-1H-indazole-3-carboxylic acid ethyl ester can be used as a protein kinase inhibitor, which can be used for the treatment and prevention of diseases .
Eigenschaften
IUPAC Name |
6-bromo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJIDDXPACPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646113 | |
| Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-1H-indazole-3-carboxylic acid | |
CAS RN |
660823-36-9 | |
| Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

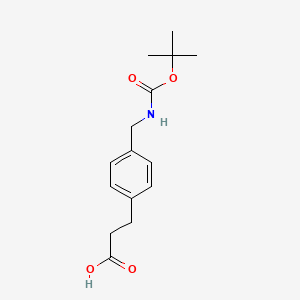
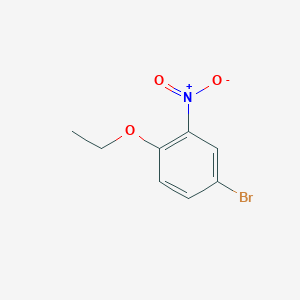


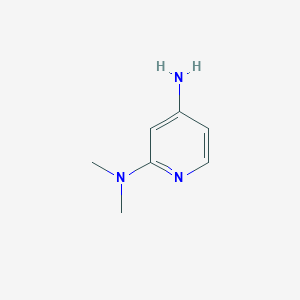

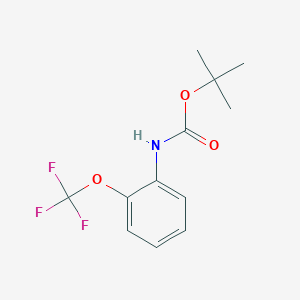
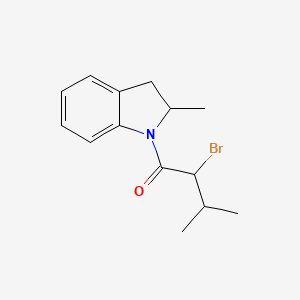
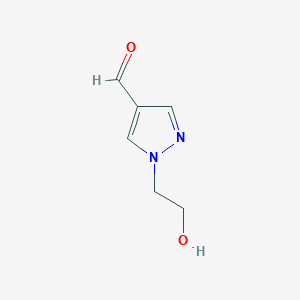
![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)
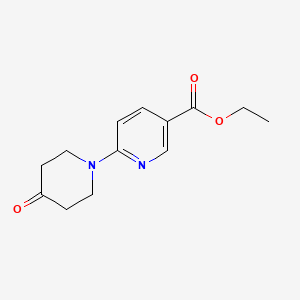

![1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1291750.png)
![tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate](/img/structure/B1291762.png)